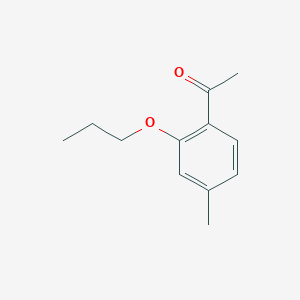![molecular formula C13H17NO3 B15163340 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one CAS No. 143212-75-3](/img/structure/B15163340.png)
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dihydroxyphenyl group, which imparts unique reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one typically involves the reaction of 3,4-dihydroxyphenylethylamine with pent-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation of the dihydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions[][4].
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Wirkmechanismus
The mechanism of action of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylethanol: Shares the dihydroxyphenyl group but lacks the amino and pentenone moieties.
Dopamine: Contains a similar dihydroxyphenyl structure but differs in its overall molecular framework.
Uniqueness
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is unique due to its combination of the dihydroxyphenyl group with an amino and pentenone structure, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
143212-75-3 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-[2-(3,4-dihydroxyphenyl)ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO3/c1-9(7-10(2)15)14-6-5-11-3-4-12(16)13(17)8-11/h3-4,7-8,14,16-17H,5-6H2,1-2H3 |
InChI-Schlüssel |
AGZCVMLWQKHNHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)NCCC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


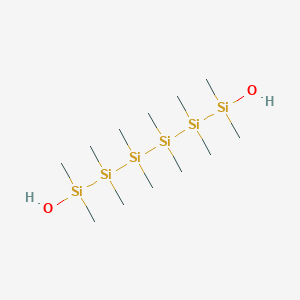
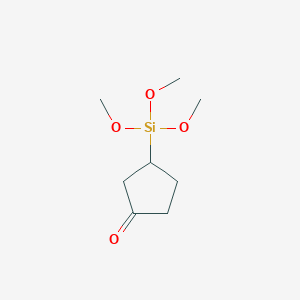
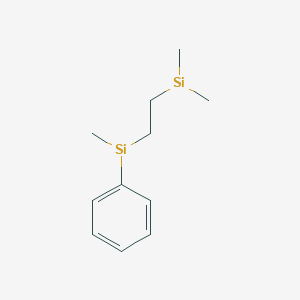

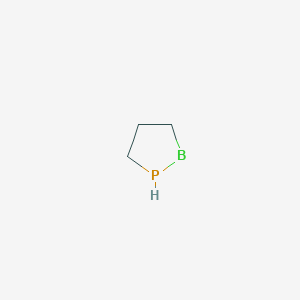
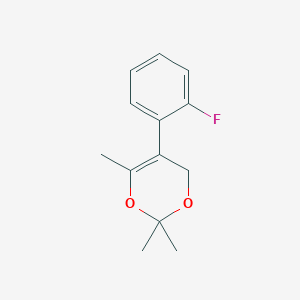
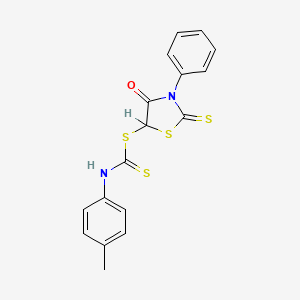
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)
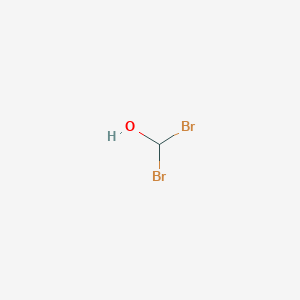
![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
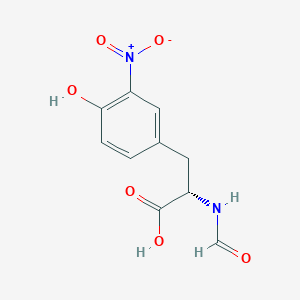
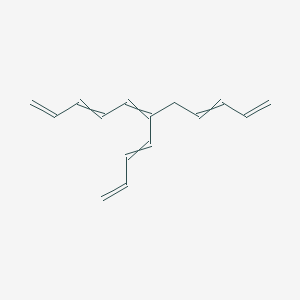
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
